2-Chloro-1,3-diisopropylbenzene
Description
Contextual Relevance of Halogenated Isopropylbenzenes in Chemical Synthesis
Halogenated isopropylbenzenes are a class of chemical compounds that serve as important building blocks in the synthesis of more complex molecules. The presence of a halogen atom, such as chlorine, on the benzene (B151609) ring provides a reactive site for various chemical transformations. quora.comslideshare.net These reactions are crucial for creating a wide range of products, including pharmaceuticals and agricultural chemicals. nih.gov
The isopropyl groups attached to the benzene ring influence the compound's reactivity. quora.com Their size can create steric hindrance, which may direct other chemical groups to attach to specific positions on the ring. quora.com This controlled attachment is a valuable tool in organic synthesis.
Structural Characteristics and Their Implications for Chemical Reactivity
The specific structure of 2-Chloro-1,3-diisopropylbenzene, with a chlorine atom positioned between two isopropyl groups, significantly impacts its chemical behavior. The chlorine atom withdraws electrons from the benzene ring, a property that affects how it interacts with other chemicals. The bulky isopropyl groups can physically block or hinder reactions at the chlorine position, a phenomenon known as steric hindrance. This structural arrangement makes the compound a subject of interest for studying how molecular shape and electronics influence chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C12H17Cl chemspider.com |
| Appearance | Colorless liquid |
| Molar Mass | 196.72 g/mol |
| CAS Number | 56006-88-9 |
Historical Development of Synthetic Methodologies for Chlorinated Alkylbenzenes
The methods for producing chlorinated alkylbenzenes have evolved over time. Early techniques often involved direct chlorination, which could lead to a mixture of products that were difficult to separate. lumenlearning.com A significant advancement came with the development of the Friedel-Crafts reactions in 1877, which provided a method to attach substituents to an aromatic ring. lumenlearning.comwikipedia.org
Historically, the production of linear alkylbenzene (LAB) involved the chlorination of paraffins followed by alkylation using a catalyst like aluminum chloride. nih.gov However, processes based on dehydrogenation and HF alkylation gained prominence after 1960 due to economic advantages and higher product quality. nih.gov The development of solid acid catalysts, such as UOP's Detal technology, has been a more recent trend, aiming to replace older methods with more environmentally friendly and economically viable options. researchgate.net The synthesis of a specific isomer like this compound would necessitate a carefully planned multi-step process to ensure the correct placement of the substituents. google.com
Table 2: Key Synthetic Reactions for Chlorinated Alkylbenzenes
| Reaction | Description |
|---|---|
| Friedel-Crafts Alkylation | Attaches an alkyl group to an aromatic ring using an alkyl halide and a Lewis acid catalyst. lumenlearning.comwikipedia.org |
| Halogenation | Introduces a halogen atom onto a benzene ring, often using a Lewis acid catalyst. slideshare.net |
| Sandmeyer Reaction | A method to substitute an amino group on an aromatic ring with a halogen. |
| Gattermann-Koch Reaction | A formylation reaction used to introduce a formyl group onto an aromatic ring. wikipedia.org |
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFVRQDQQXRLBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 1,3 Diisopropylbenzene and Its Directed Derivatives
Electrophilic Chlorination Strategies for 1,3-Diisopropylbenzene (B165221) Precursors
The direct introduction of a chlorine atom onto the 1,3-diisopropylbenzene ring is a primary synthetic route. This approach relies on electrophilic aromatic substitution, where an electrophilic chlorine species attacks the electron-rich aromatic ring.
Direct Chlorination Techniques and Reagent Selection
The chlorination of 1,3-diisopropylbenzene can be accomplished using various chlorinating agents. Elemental chlorine (Cl₂) is a common choice, often employed in the presence of a catalyst. chemguide.co.uk Other reagents like sulfuryl chloride (SO₂Cl₂) can also be utilized, sometimes offering milder reaction conditions. google.com The choice of reagent can influence the reaction's selectivity and the formation of byproducts. For instance, the use of elemental chlorine without a catalyst that promotes ring substitution is a known method for side-chain chlorination, a reaction to be avoided when the nuclear chlorinated product is desired. google.com
Regioselectivity Control in Aromatic Substitution Reactions
A significant challenge in the chlorination of 1,3-diisopropylbenzene is controlling the position of the incoming chlorine atom. The two isopropyl groups are ortho-, para-directing activators. This means that electrophilic substitution is favored at the positions ortho and para to these groups. In 1,3-diisopropylbenzene, the 4- and 6-positions are sterically hindered by the adjacent isopropyl groups, making the 2- and 5- (para to one isopropyl group and ortho to the other) positions the most likely sites for substitution.
Achieving high regioselectivity for the desired 2-chloro isomer over the 4- and 5-chloro isomers requires careful control of reaction conditions. Steric hindrance plays a crucial role; the bulky isopropyl groups can direct the incoming electrophile to the less sterically encumbered positions. msu.edu The choice of catalyst and solvent can also significantly influence the isomeric product distribution.
Catalyst Systems for Enhanced Chlorination Efficiency
Catalysts are often essential for activating the chlorinating agent and increasing the reaction rate. For electrophilic aromatic chlorination, Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are traditionally used. chemguide.co.uk These catalysts polarize the chlorine-chlorine bond in Cl₂, creating a more potent electrophile. Iron is a common and cost-effective choice, as it reacts with chlorine to form the active catalyst, iron(III) chloride, in situ. chemguide.co.uk
Recent research has explored more advanced catalyst systems to improve selectivity. For example, certain sulfur-containing compounds, in combination with Lewis acids, have been shown to influence the ortho/para selectivity in the chlorination of other aromatic compounds. google.com Additionally, selenoether catalysts have demonstrated high efficiency and ortho-selectivity in the chlorination of phenols and anilines, suggesting potential applicability in controlling the regioselectivity of di-substituted benzenes. nsf.govresearchgate.net Nickel-based photoredox catalysis has also emerged as a method for generating chlorine radicals for C-H functionalization, although this is a different mechanism from traditional electrophilic substitution. organic-chemistry.org
Synthesis via Functional Group Interconversion on Related Aromatic Systems
An alternative to direct chlorination involves the synthesis of 2-chloro-1,3-diisopropylbenzene from other appropriately substituted diisopropylbenzene derivatives. This can be achieved by substituting an existing functional group with a chlorine atom.
Substitution of Other Halogen Atoms on Diisopropylbenzenes
Halogen exchange reactions can be a viable route. For instance, a bromo or iodo group at the 2-position of the 1,3-diisopropylbenzene ring could potentially be replaced by chlorine. Such transformations can sometimes be achieved under specific reaction conditions, for example, using copper(I) chloride in what is known as a Sandmeyer-type reaction if the starting material is a diazonium salt. wikipedia.orggeeksforgeeks.orgbyjus.com Halogen exchange has also been demonstrated in near-critical aqueous media, offering an alternative to traditional organic solvents. uno.edu
Transformation of Alternative Leaving Groups
The most prominent example of this strategy is the Sandmeyer reaction. wikipedia.orggeeksforgeeks.orgbyjus.com This powerful method involves the conversion of an amino group into a diazonium salt, which is then displaced by a nucleophile, in this case, a chloride ion. The synthesis would begin with 2-amino-1,3-diisopropylbenzene, which is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The resulting diazonium salt is then treated with a copper(I) chloride (CuCl) solution to yield this compound. wikipedia.orggeeksforgeeks.orgbyjus.comorganic-chemistry.orgnih.gov This method is particularly useful for synthesizing substitution patterns that are difficult to achieve through direct electrophilic substitution.
Another, less common, approach could involve the transformation of a hydroxyl group. However, direct substitution of a hydroxyl group on an aromatic ring is generally difficult.
Interactive Data Table: Comparison of Synthetic Strategies
| Synthetic Strategy | Precursor | Key Reagents | Catalyst | Key Advantages | Key Challenges |
| Direct Chlorination | 1,3-Diisopropylbenzene | Cl₂, SO₂Cl₂ | AlCl₃, FeCl₃ | Direct, potentially fewer steps | Control of regioselectivity, potential for over-chlorination |
| Sandmeyer Reaction | 2-Amino-1,3-diisopropylbenzene | NaNO₂, HCl, CuCl | Copper(I) salt | High regioselectivity, versatile | Requires synthesis of the amino precursor, diazonium salts can be unstable |
| Halogen Exchange | 2-Bromo-1,3-diisopropylbenzene | CuCl (or other chloride source) | Varies | Can utilize readily available precursors | Reaction conditions can be harsh, may require specific catalysts |
Reactivity and Mechanistic Investigations of 2 Chloro 1,3 Diisopropylbenzene
Aromatic Chlorine Atom Functionalization
The functionalization of the chlorine atom in 2-chloro-1,3-diisopropylbenzene is a key transformation in the synthesis of more complex molecular architectures. This section explores the primary pathways through which this is achieved, including nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling reactions, and the formation of organometallic reagents.
Nucleophilic Aromatic Substitution Mechanisms
Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the chlorine atom with a variety of nucleophiles. In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com The reaction is typically facilitated by the presence of electron-withdrawing groups on the aromatic ring, which help to stabilize this intermediate. masterorganicchemistry.comlibretexts.org The subsequent departure of the leaving group, in this case, the chloride ion, restores the aromaticity of the ring. youtube.com
However, in the case of this compound, the bulky isopropyl groups flanking the chlorine atom introduce significant steric hindrance. This steric crowding can impede the approach of the nucleophile to the carbon atom bearing the chlorine, potentially slowing down or inhibiting the reaction. Furthermore, the electron-donating nature of the isopropyl groups increases the electron density of the aromatic ring, making it less susceptible to nucleophilic attack. youtube.com Consequently, forcing conditions, such as high temperatures and strong nucleophiles, may be required to drive the substitution to completion. youtube.com
An alternative mechanism for nucleophilic aromatic substitution involves an elimination-addition pathway, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.orgyoutube.com This pathway is generally favored under strongly basic conditions. However, the presence of the two bulky isopropyl groups in this compound would likely disfavor the formation of the strained benzyne intermediate. youtube.com
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis provides a powerful and versatile toolkit for the functionalization of aryl chlorides, including sterically hindered substrates like this compound. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nobelprize.org
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming carbon-carbon bonds. nobelprize.orgsigmaaldrich.com
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. fishersci.fryonedalabs.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. fishersci.frnih.gov For a substrate like this compound, a suitable organoboron partner would be required, along with a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.govharvard.edu
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org The mechanism involves the oxidative addition of the aryl chloride to the palladium catalyst, followed by insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to give the final product. wikipedia.org The steric hindrance around the chlorine atom in this compound could present a challenge, potentially requiring more reactive catalysts or harsher reaction conditions.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org The reaction is typically carried out under mild conditions with a base. wikipedia.orgnrochemistry.com The proposed mechanism involves a palladium cycle and a copper cycle. The palladium catalyst undergoes oxidative addition with the aryl chloride, while the copper catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination then yields the arylated alkyne. chemeurope.com While aryl chlorides are generally less reactive than the corresponding bromides and iodides, successful couplings can be achieved with appropriate catalyst systems. nrochemistry.com
Nickel catalysts have emerged as a powerful alternative to palladium for cross-coupling reactions, often exhibiting unique reactivity and being more cost-effective. squarespace.com Nickel can catalyze the coupling of aryl chlorides with a variety of partners, including organometallic reagents and alkenes. squarespace.comescholarship.org The catalytic cycles for nickel-catalyzed reactions can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) intermediates. squarespace.com For sterically hindered substrates like this compound, nickel catalysts can sometimes offer superior performance compared to their palladium counterparts. escholarship.org However, di-ortho-substituted aryl chlorides can still present a significant challenge. escholarship.org
Copper-mediated or -catalyzed arylation reactions provide another avenue for the functionalization of aryl halides. These reactions can be used to form carbon-heteroatom and carbon-carbon bonds. For instance, copper can catalyze the N-arylation of amines and related compounds. researchgate.net Copper-catalyzed C-H arylation has also been developed, using diaryliodonium salts as the arylating agents. nih.gov In the context of this compound, a copper-mediated reaction could potentially be employed to introduce various functionalities, although the reactivity of aryl chlorides is generally lower than that of aryl iodides.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium) for Further Derivatization
The conversion of this compound into an organometallic reagent opens up a wide range of possibilities for further functionalization through reactions with various electrophiles.
Grignard Reagents: Aryl Grignard reagents (ArMgX) are typically prepared by reacting an aryl halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). leah4sci.combyjus.comlibretexts.org The solvent is crucial for stabilizing the Grignard reagent. leah4sci.com The formation of the Grignard reagent from this compound would involve the insertion of magnesium into the carbon-chlorine bond. These reagents are strong nucleophiles and bases and can react with a wide array of electrophiles, including aldehydes, ketones, esters, and carbon dioxide. byjus.comlibretexts.org
Organolithium Reagents: Organolithium reagents (ArLi) are even more reactive than their Grignard counterparts and are powerful bases and nucleophiles. libretexts.orgsigmaaldrich.com They can be prepared by reacting an aryl halide with lithium metal, typically in a non-polar solvent like pentane (B18724) or hexane. masterorganicchemistry.com The resulting 2,6-diisopropylphenyllithium would be a highly valuable intermediate for introducing the sterically demanding 2,6-diisopropylphenyl group into other molecules. Due to their high reactivity, organolithium reagents must be handled under strictly anhydrous and inert conditions. sigmaaldrich.com
Reactions at the Isopropyl Side Chains
The isopropyl groups of this compound are susceptible to various chemical transformations, particularly at the benzylic positions. The carbon atom directly attached to the benzene (B151609) ring is activated due to its ability to form stabilized radical or cationic intermediates. libretexts.orgchemistrysteps.com
Selective Functionalization of Alkyl Groups
A key selective functionalization of the isopropyl side chains is benzylic halogenation. This reaction proceeds via a free-radical mechanism and allows for the introduction of a halogen, typically bromine, at the benzylic carbon. libretexts.orgnumberanalytics.com
Benzylic Bromination:
The reagent of choice for selective benzylic bromination is N-bromosuccinimide (NBS). chemistrysteps.comlibretexts.org The reaction is typically initiated by light (hν) or a radical initiator, such as peroxide. NBS provides a low, constant concentration of bromine radicals (Br•), which selectively abstract the tertiary hydrogen from one of the isopropyl groups. libretexts.orgmanac-inc.co.jp This selectivity is due to the formation of a resonance-stabilized benzylic radical, which is more stable than primary, secondary, or even other tertiary radicals not adjacent to an aromatic ring. chemistrysteps.comlibretexts.org
The presence of a chloro group on the ring has a minor electronic influence on the stability of the benzylic radical compared to the dominant resonance stabilization provided by the benzene ring. The reaction can lead to monobromination on one of the isopropyl groups. Due to the symmetrical nature of the two isopropyl groups relative to the chlorine atom, bromination can occur at either side chain, yielding 1-(1-bromo-1-methylethyl)-2-chloro-3-isopropylbenzene.
| Reagent | Conditions | Primary Product | Reaction Type |
| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide Initiator, Non-polar solvent (e.g., CCl₄) | 1-(1-Bromo-1-methylethyl)-2-chloro-3-isopropylbenzene | Free-Radical Substitution |
This table illustrates a typical selective functionalization reaction at the isopropyl side chain.
Oxidative Transformations of the Isopropyl Moieties
The isopropyl groups can undergo oxidation to various extents depending on the oxidizing agent and reaction conditions. These transformations are significant for the synthesis of derivative compounds such as hydroperoxides, alcohols, ketones, and carboxylic acids.
Formation of Hydroperoxides:
Liquid-phase oxidation of diisopropylbenzenes with oxygen or air can yield hydroperoxides. google.comgoogle.com This process is a radical chain reaction and is crucial in industrial syntheses, such as the production of resorcinol (B1680541) from m-diisopropylbenzene. googleapis.com For this compound, this oxidation would be expected to form monohydroperoxides and dihydroperoxides. The reaction is often carried out under alkaline conditions or in the presence of specific catalysts to control selectivity. google.com
Oxidation to Ketones and Carboxylic Acids:
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇), can oxidize alkyl side chains on a benzene ring. chemistrysteps.comchemistrysteps.com For an alkylbenzene to be oxidized to a carboxylic acid, the benzylic carbon must possess at least one hydrogen atom. chemistrysteps.com In the case of this compound, oxidation with a strong agent like hot, alkaline KMnO₄ followed by acidification would lead to the cleavage of the isopropyl groups and the formation of 2-chloroisophthalic acid.
Milder, more selective oxidation methods can convert the isopropyl groups into ketones. For example, catalytic oxidation systems can transform the side chains into acetyl groups, yielding derivatives like 1,3-diacetyl-2-chlorobenzene.
| Oxidizing Agent | Conditions | Major Product(s) |
| O₂/Air | Liquid phase, catalyst | 2-Chloro-1-(1-hydroperoxy-1-methylethyl)-3-isopropylbenzene |
| KMnO₄, OH⁻, Heat; then H₃O⁺ | Strong oxidation | 2-Chloroisophthalic acid |
| Catalytic Oxidation (e.g., Co/Mn) | Controlled conditions | 1-(2-Acetyl)-2-chloro-3-isopropylbenzene, 1,3-Diacetyl-2-chlorobenzene |
This table summarizes the outcomes of different oxidative reactions on the isopropyl side chains.
Electrophilic Aromatic Substitution on the Benzene Ring (Post-Chlorination)
Further substitution on the aromatic ring of this compound is governed by the directing effects of the existing substituents and by steric hindrance.
Directing Effects:
Isopropyl Groups (-CH(CH₃)₂): These are alkyl groups, which are activating and ortho-, para-directing. libretexts.org They increase the electron density of the ring through an inductive effect, making it more susceptible to electrophilic attack.
Chloro Group (-Cl): This is a deactivating but ortho-, para-directing group. libretexts.orgyoutube.com Its inductive effect withdraws electron density, making the ring less reactive than benzene. However, its lone pairs can donate electron density through resonance, directing incoming electrophiles to the ortho and para positions. youtube.com
In this compound, the substituents' directing effects must be considered collectively. The two isopropyl groups strongly activate the positions ortho and para to them. The chloro group directs to its ortho and para positions. The positions on the ring are C4, C5, and C6.
Position C4: Ortho to one isopropyl group and para to the other. This position is strongly activated.
Position C5: Para to the chloro group and meta to both isopropyl groups. This position is less activated.
Position C6: Ortho to one isopropyl group and ortho to the chloro group.
Steric Hindrance: The two bulky isopropyl groups at positions 1 and 3, along with the chloro group at position 2, create significant steric hindrance. Attack at position 6, which is flanked by an isopropyl group and a chloro group, is highly disfavored.
Predicted Regioselectivity: The most likely position for electrophilic attack is C4. It is electronically activated by both isopropyl groups (one ortho, one para) and is the most sterically accessible of the activated positions. Electrophilic substitution, such as nitration or halogenation, would predominantly yield the 4-substituted product. For example, nitration with a mixture of nitric and sulfuric acid is expected to produce 2-chloro-1,3-diisopropyl-4-nitrobenzene. rsc.orgchegg.com
| Reaction | Electrophile (E⁺) | Predicted Major Product |
| Nitration | NO₂⁺ | 2-Chloro-1,3-diisopropyl-4-nitrobenzene |
| Bromination | Br⁺ | 4-Bromo-2-chloro-1,3-diisopropylbenzene |
| Friedel-Crafts Acylation | RCO⁺ | 4-Acyl-2-chloro-1,3-diisopropylbenzene |
This table outlines the expected major products from common electrophilic aromatic substitution reactions, highlighting the directing influence of the existing substituents.
Detailed Mechanistic Elucidation of Key Reaction Pathways
Mechanism of Benzylic Bromination: The Wohl-Ziegler bromination using NBS follows a free-radical chain mechanism. manac-inc.co.jp
Initiation: Light or heat initiates the homolytic cleavage of the N-Br bond in NBS to form a succinimidyl radical and a bromine radical (Br•). chemistrysteps.comucalgary.ca
Propagation:
The bromine radical abstracts a hydrogen atom from the benzylic position of an isopropyl group, forming a stable, resonance-delocalized benzylic radical and HBr. libretexts.org
The HBr reacts with another molecule of NBS to generate a molecule of Br₂. libretexts.org
The benzylic radical then reacts with Br₂ to form the brominated product and a new bromine radical, which continues the chain. ucalgary.ca
Termination: The reaction terminates when radicals combine with each other. ucalgary.ca
Mechanism of Electrophilic Aromatic Substitution (e.g., Nitration): EAS reactions proceed via a two-step mechanism involving a resonance-stabilized carbocation known as an arenium ion or sigma complex. msu.edumasterorganicchemistry.com
Formation of the Electrophile: First, the active electrophile is generated. For nitration, sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). uomustansiriyah.edu.iq
Nucleophilic Attack and Formation of the Arenium Ion: The π-electron system of the benzene ring acts as a nucleophile, attacking the nitronium ion. This step is the rate-determining step as it disrupts the aromaticity of the ring. A resonance-stabilized carbocation (the arenium ion) is formed. For attack at the C4 position of this compound, the positive charge of the intermediate is delocalized over the ring and stabilized by the electron-donating isopropyl groups.
Deprotonation and Restoration of Aromaticity: A weak base (like H₂O or HSO₄⁻) removes the proton from the carbon atom bearing the new nitro group. This restores the aromatic π-system and yields the final product, 2-chloro-1,3-diisopropyl-4-nitrobenzene. masterorganicchemistry.com
Role of 2 Chloro 1,3 Diisopropylbenzene As a Building Block in Advanced Organic Synthesis
Precursor in the Synthesis of Sterically Hindered Aromatic Compounds
The arrangement of the bulky isopropyl groups ortho to the chlorine atom in 2-Chloro-1,3-diisopropylbenzene provides a foundational scaffold for the synthesis of a variety of sterically hindered aromatic compounds. The steric bulk is instrumental in directing the regioselectivity of subsequent reactions and in conferring kinetic stability to the resulting products.
A primary application of this compound is its role as a precursor to 2,6-diisopropylaniline (B50358). While the direct synthesis of 2,6-diisopropylaniline is often achieved through the alkylation of aniline (B41778) with propylene (B89431) at high temperatures and pressures scribd.comgoogle.comresearchgate.net, the chloro-substituted benzene (B151609) ring of this compound offers an alternative synthetic handle. The chloro group can be subjected to nucleophilic aromatic substitution or cross-coupling amination reactions to introduce the amine functionality, thereby yielding the desired 2,6-diisopropylaniline. This aniline derivative is a critical starting material for a wide range of further chemical elaborations.
The conversion of aniline to 2,6-diisopropylaniline is a significant industrial process, with optimized conditions leading to high conversion rates and selectivity.
Table 1: Synthesis of 2,6-Diisopropylaniline from Aniline and Propylene
| Catalyst | Temperature (°C) | Pressure (MPa) | Aniline:Propylene Molar Ratio | Aniline Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Aniline Aluminum | 280-290 | - | 1:2 | >80 | >50 | scribd.com |
| - | 300-400 | 6-12 | 1:1.5-3 | - | - | google.com |
| - | 300-310 | - | - | >80 | >40 | researchgate.net |
Intermediate in the Creation of Specialized Organic Ligands (e.g., for catalysis)
The 2,6-diisopropylphenyl moiety, readily accessible from this compound, is a cornerstone in the design of bulky ligands that have revolutionized the field of catalysis. These ligands are crucial for stabilizing metal centers, promoting challenging chemical transformations, and controlling the stereochemical outcome of reactions.
N-Heterocyclic Carbene (NHC) Ligands: One of the most prominent applications of 2,6-diisopropylaniline is in the synthesis of N-heterocyclic carbene (NHC) precursors, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl). researchgate.net NHCs are potent σ-donating ligands that form highly stable and active catalysts with a wide range of transition metals. The bulky 2,6-diisopropylphenyl groups on the nitrogen atoms of the imidazolium (B1220033) ring create a sterically demanding environment around the metal center, which is critical for promoting efficient catalytic cycles in cross-coupling reactions.
Bulky Phosphine (B1218219) Ligands: Similarly, the 2,6-diisopropylphenyl group is incorporated into a variety of bulky, electron-rich phosphine ligands. beilstein-journals.orgnih.govnih.gov These ligands are instrumental in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. The steric hindrance provided by the isopropyl groups facilitates the reductive elimination step and prevents ligand dimerization, leading to highly active and long-lived catalysts. The synthesis of these phosphines often involves the reaction of a diorganophosphine chloride with a Grignard or organolithium reagent derived from a 2,6-diisopropylphenyl halide, a transformation for which this compound is a suitable starting material. beilstein-journals.orgsigmaaldrich.comgoogle.com
Utilization in the Construction of Molecular Architectures for Material Science Research
The unique structural features of this compound and its derivatives make them attractive building blocks for the synthesis of novel materials with tailored properties. The incorporation of the bulky 1,3-diisopropylphenylene unit can influence the packing and intermolecular interactions of molecules, leading to interesting phenomena in the fields of liquid crystals and polymers.
Liquid Crystals: Bent-core or "banana-shaped" molecules are known to exhibit unique and complex liquid crystalline phases. ajchem-a.comcolorado.edu The 1,3-disubstituted benzene core is a common motif in the design of these materials. By functionalizing the 2-position of the 1,3-diisopropylbenzene (B165221) scaffold, for example, through substitution of the chloro group, it is possible to create asymmetric bent-core molecules. The steric bulk of the isopropyl groups can influence the mesophase behavior, potentially leading to the formation of novel liquid crystalline phases with interesting optical or electronic properties. researchgate.netnih.goviosrjournals.org
Polymers: In polymer chemistry, the incorporation of bulky side groups can significantly impact the physical properties of the resulting polymer, such as its glass transition temperature, solubility, and mechanical strength. The 2-chloro-1,3-diisopropylphenyl moiety can be incorporated into polymer backbones or as a pendant group. For instance, nickel complexes bearing ligands with 2,6-diisopropylphenyl substituents have been used as catalysts for ethylene (B1197577) polymerization, producing polyethylenes with controlled crystallinity and improved mechanical properties. acs.orgacs.org The steric environment created by the ligands influences the chain-walking mechanism of the catalyst, thereby controlling the microstructure of the polymer.
Table 2: Ethylene Polymerization using a Nickel Catalyst with a 2,6-diisopropylphenyl-substituted Ligand
| Parameter | Value | Reference |
|---|---|---|
| Crystallinity (Xc) | 6.4% to 62.6% | acs.org |
| Tensile Strength (σb) | 1.9–13.1 MPa | acs.org |
| Elongation at Break (εb) | 178.8–1030.6% | acs.org |
Development of Novel Synthetic Routes Utilizing its Unique Reactivity Profile
The presence of both a reactive chloro group and sterically demanding isopropyl groups in this compound opens avenues for the development of novel synthetic strategies. The interplay between the electronic effects of the chlorine atom and the steric hindrance of the isopropyl groups can be exploited to achieve selective transformations.
Grignard and Organolithium Reagents: The chloro group in this compound can be converted into a Grignard reagent (2,6-diisopropylphenylmagnesium chloride) or an organolithium species through reaction with magnesium or an organolithium reagent, respectively. sigmaaldrich.comgoogle.com These organometallic intermediates are powerful nucleophiles that can be used to form new carbon-carbon and carbon-heteroatom bonds. The steric bulk of the adjacent isopropyl groups can influence the reactivity and selectivity of these reagents in subsequent reactions, making them valuable tools for the construction of highly substituted aromatic systems.
Ortho-Functionalization: The chloro group can act as a directing group for the functionalization of the adjacent ortho positions, although the steric hindrance from the isopropyl groups can make this challenging. However, under specific reaction conditions, it may be possible to achieve selective ortho-lithiation or other C-H activation reactions. nih.govresearchgate.net The development of catalytic systems that can overcome this steric barrier would provide a direct route to 2,6-disubstituted-1,3-diisopropylbenzene derivatives, further expanding the synthetic utility of this building block. The anodic oxidation of 1,3-diisopropylbenzene in methanol (B129727) has been shown to yield the dimethoxy-functionalized product, demonstrating an alternative approach to functionalization. nih.gov
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 2 Chloro 1,3 Diisopropylbenzene and Its Synthetic Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like 2-chloro-1,3-diisopropylbenzene. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Studies of Aromatic and Alkyl Environments
The ¹H NMR spectrum of this compound provides critical information about the number and types of hydrogen atoms and their neighboring environments. The spectrum is expected to show distinct signals for the aromatic protons and the protons of the two isopropyl groups.
Due to the substitution pattern, the aromatic region would likely display a complex multiplet for the three adjacent protons. The proton at the C5 position is expected to be a triplet, coupled to the two equivalent protons at C4 and C6. The C4 and C6 protons would in turn appear as a doublet of doublets, coupled to the C5 proton and to each other.
The alkyl region is characterized by signals from the two isopropyl groups. The methine protons (-CH) of the isopropyl groups are chemically equivalent and would appear as a septet due to coupling with the six methyl protons. The twelve methyl protons (-CH₃) are also equivalent and would present as a doublet, coupled to the single methine proton.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
|---|---|---|---|
| Aromatic-H (C4, C6) | 7.20 - 7.40 | dd | ~7-8 Hz, ~1-2 Hz |
| Aromatic-H (C5) | 7.10 - 7.30 | t | ~7-8 Hz |
| Isopropyl-CH | 3.20 - 3.50 | sept | ~7 Hz |
| Isopropyl-CH₃ | 1.20 - 1.40 | d | ~7 Hz |
Note: Predicted values are based on standard substituent effects and data from similar compounds.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. For this compound, a total of eight distinct carbon signals are anticipated, reflecting the molecular symmetry. There would be four signals for the aromatic carbons and two for the carbons of the isopropyl groups.
The carbon atom bearing the chlorine (C2) is expected to have a chemical shift significantly influenced by the halogen's electronegativity. The carbons bearing the isopropyl groups (C1, C3) will also have a characteristic downfield shift. The remaining aromatic carbons (C4, C5, C6) will appear in the typical aromatic region. The methine and methyl carbons of the isopropyl groups will be observed in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| C-Cl (C2) | 130 - 135 |
| C-iPr (C1, C3) | 145 - 150 |
| CH (C4, C6) | 125 - 130 |
| CH (C5) | 124 - 128 |
| Isopropyl-CH | 30 - 35 |
| Isopropyl-CH₃ | 22 - 26 |
Note: Predicted values are based on standard substituent effects and data from similar compounds such as 1,3-diisopropylbenzene (B165221) and 2-chloro-1,3-dimethylbenzene. chemicalbook.comchemicalbook.com
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy) : A ¹H-¹H COSY experiment would establish the coupling relationships between protons. Cross-peaks would be observed between the aromatic protons, confirming their adjacency on the ring. Additionally, a strong cross-peak would connect the isopropyl methine proton signal with the methyl proton signal, confirming the structure of the alkyl substituent. amanote.com
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link the proton signals to their corresponding carbon signals. For instance, the aromatic proton signals would show correlations to the signals of the CH carbons in the aromatic ring, and the isopropyl methine and methyl proton signals would correlate to their respective carbon signals. chemspider.com
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound and for analyzing its fragmentation patterns upon ionization. For this compound (C₁₂H₁₇Cl), HRMS would provide an exact mass measurement, confirming the elemental composition.
The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). This results in two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with the [M+2]⁺ peak having about one-third the intensity of the [M]⁺ peak.
The fragmentation of this compound under electron ionization would likely proceed through characteristic pathways for alkylbenzenes. A prominent fragmentation would be the loss of a methyl group (CH₃•, 15 Da) to form a stable benzylic carbocation, resulting in a significant peak at m/z [M-15]⁺. Subsequent loss of a propylene (B89431) molecule (C₃H₆, 42 Da) from the other isopropyl group is also a plausible fragmentation pathway. The loss of the chlorine atom or HCl could also be observed.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z (for ³⁵Cl) | Identity |
|---|---|
| 196 | [M]⁺ (Molecular ion) |
| 181 | [M - CH₃]⁺ |
| 161 | [M - Cl]⁺ |
| 139 | [M - C₃H₆ - H]⁺ |
| 91 | Tropylium ion (from further fragmentation) |
Note: The presence of the [M+2]⁺ and other chlorine-containing fragment+2 peaks would also be observed.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) Spectroscopy : The IR spectrum of this compound would show characteristic absorption bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Aliphatic C-H stretching from the isopropyl groups would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the isopropyl groups would be found around 1365-1385 cm⁻¹. A band corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy : The Raman spectrum would complement the IR data. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric breathing mode of the benzene (B151609) ring would be a particularly intense peak. The C-Cl stretch may also be observable.
Table 4: Predicted Vibrational Spectroscopy Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
|---|---|---|
| > 3000 | Aromatic C-H stretch | IR, Raman |
| < 3000 | Aliphatic C-H stretch | IR, Raman |
| 1450 - 1600 | Aromatic C=C stretch | IR, Raman |
| 1365 - 1385 | Isopropyl C-H bend | IR |
| 600 - 800 | C-Cl stretch | IR, Raman |
Note: Predicted values are based on typical functional group frequencies.
X-ray Crystallography for Absolute Structure Determination and Conformation in the Solid State
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. While obtaining a suitable crystal of an oily substance like this compound can be challenging, if successful, the technique would yield a wealth of data.
The crystallographic data would confirm the atomic connectivity and provide precise bond lengths and angles. It would also reveal the conformation of the molecule in the solid state, including the rotational orientation of the isopropyl groups relative to the benzene ring. Furthermore, analysis of the crystal packing would elucidate any intermolecular interactions, such as van der Waals forces, that govern the solid-state structure.
As a specific example of a synthetic derivative, the crystal structure of 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide has been determined. iucr.org In this complex molecule, the five-membered N-heterocyclic phosphine (B1218219) ring adopts a half-chair conformation. The bulky 2,6-diisopropylphenyl groups are twisted away from the central ring due to steric hindrance. iucr.org This example illustrates the power of X-ray crystallography in defining the complex three-dimensional structures of even intricate synthetic derivatives. iucr.orgacs.org
Table 5: List of Compounds
| Compound Name |
|---|
| This compound |
| 1,3-diisopropylbenzene |
| 2-chloro-1,3-dimethylbenzene |
| 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine 2-oxide |
| methyl |
| propylene |
Advanced Characterization Techniques (e.g., X-ray Absorption Spectroscopy, Electron Paramagnetic Resonance)
Advanced spectroscopic techniques are indispensable tools in modern chemistry for probing the electronic and geometric structures of molecules at an atomic level. Methodologies like X-ray Absorption Spectroscopy (XAS) and Electron Paramagnetic Resonance (EPR) spectroscopy offer unique insights that complement more common techniques like NMR and mass spectrometry.
X-ray Absorption Spectroscopy (XAS)
XAS is a powerful element-specific technique that can provide detailed information about the local atomic structure and electronic state of a specific element within a compound. The technique is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For a molecule like this compound, XAS could theoretically be employed to study the environment of the chlorine atom. By tuning the X-ray energy to the absorption edge of chlorine, one could obtain a Cl K-edge XAS spectrum.
XANES Analysis : The XANES region of the spectrum would be sensitive to the oxidation state of the chlorine atom and its coordination geometry. Subtle changes in the electronic structure of the C-Cl bond due to the influence of the bulky isopropyl groups could potentially be observed.
EXAFS Analysis : The EXAFS region provides information about the coordination number and distances to the neighboring atoms. In this case, analysis of the EXAFS oscillations could, in principle, determine the C-Cl bond length with high precision and might even provide information about the distances to the adjacent carbon atoms on the benzene ring.
However, a thorough search of scientific literature and spectral databases did not yield any published XAS data specifically for this compound or its derivatives. The application of XAS is more commonly found in materials science and bioinorganic chemistry, and while its use for organochlorine compounds is documented, specific studies on this particular molecule are not available.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that detects species with unpaired electrons. Therefore, for a diamagnetic molecule like this compound, direct analysis by EPR is not possible as it possesses no unpaired electrons in its ground state.
EPR studies would only become relevant under conditions where a paramagnetic species is generated from this compound. This could occur through several mechanisms, for instance:
Generation of Radical Ions : The compound could potentially be reduced or oxidized to form a radical anion or cation, respectively. These radical species, having an unpaired electron, would be EPR active. The resulting EPR spectrum could provide information about the distribution of the unpaired electron density within the molecule, through the analysis of hyperfine couplings to the magnetic nuclei (¹H, ¹³C, and ³⁵/³⁷Cl).
Photolysis or Radiolysis : Exposure to high-energy radiation (like UV light or gamma rays) could lead to the homolytic cleavage of the C-Cl or C-H bonds, generating radical species that could be studied by EPR.
Despite the theoretical possibility of generating and studying paramagnetic derivatives of this compound, no such experimental studies or corresponding EPR data have been reported in the accessible scientific literature. Research involving EPR on chlorinated aromatic compounds typically focuses on their degradation pathways or their roles in photochemical reactions, but specific findings for this compound are absent.
Data Tables
Due to the lack of specific experimental research on this compound using XAS and EPR, no data tables containing detailed research findings can be provided.
Computational and Theoretical Studies on 2 Chloro 1,3 Diisopropylbenzene
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. A typical DFT study on 2-Chloro-1,3-diisopropylbenzene would involve optimizing its molecular geometry to find the lowest energy structure. From this, various electronic properties would be calculated.
Key analyses would include:
Molecular Orbital Analysis: This involves examining the distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Electron Density and Electrostatic Potential (ESP) Maps: These visualizations would illustrate the distribution of charge across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The electronegative chlorine atom and the aromatic ring would be expected to be regions of significant interest.
Despite the utility of such studies, specific DFT calculations detailing the HOMO-LUMO gap, orbital energies, or ESP maps for this compound are not presently available in peer-reviewed literature.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are frequently used to predict spectroscopic data, which can aid in the characterization and identification of compounds. For this compound, theoretical calculations could provide valuable comparative data.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values, when compared to experimental spectra, can confirm structural assignments.
Vibrational Spectroscopy (IR and Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. The resulting theoretical infrared (IR) and Raman spectra can be correlated with experimental measurements to assign specific vibrational modes to functional groups, such as C-H stretches of the isopropyl groups and the benzene (B151609) ring, and the C-Cl stretching frequency.
Currently, there are no published studies that present a comparison between computationally predicted spectroscopic parameters and experimental data for this compound. While computational studies on other chlorinated aromatic compounds exist, this specific molecule has not been the subject of such a detailed spectroscopic and theoretical investigation. researchgate.netnih.govresearchgate.net
Reaction Pathway Modeling and Transition State Analysis of Key Transformations
Understanding the reactivity of this compound can be significantly enhanced by modeling potential reaction pathways. This involves using computational methods to map out the energy landscape of a chemical reaction from reactants to products.
This type of analysis would typically include:
Transition State Search: Identifying the geometry and energy of the transition state(s) for a given reaction, such as electrophilic aromatic substitution or nucleophilic substitution at the C-Cl bond.
Activation Energy Calculation: Determining the energy barrier (activation energy) for the reaction, which provides insight into the reaction kinetics.
Research on the reaction pathway modeling and transition state analysis for key transformations involving this compound is not found in the current body of scientific literature.
Conformational Analysis and Steric Hindrance Evaluations
The presence of two bulky isopropyl groups on the benzene ring introduces significant steric hindrance and allows for multiple rotational conformations. A computational conformational analysis would be essential to understand the molecule's three-dimensional structure and its energetic landscape.
Such a study would involve:
Rotational Barrier Calculation: Calculating the energy profile as the isopropyl groups are rotated around their C-C bonds to the benzene ring. This would identify the most stable (lowest energy) conformers.
Steric Hindrance Quantification: Evaluating the steric strain imposed by the proximity of the isopropyl groups to each other and to the adjacent chlorine atom. This steric bulk is expected to influence the molecule's geometry and reactivity.
While conformational analyses have been performed on related molecules like diisopropylbenzenes and other sterically hindered systems nih.govresearchgate.net, a specific and detailed evaluation of the conformational isomers and steric parameters for this compound has not been published.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or computational properties (descriptors) with its chemical reactivity. For a series of related compounds, a QSRR model could predict reactivity based on calculated parameters like orbital energies, charge distributions, or steric descriptors.
To conduct a QSRR study involving this compound, it would need to be part of a larger dataset of molecules with experimentally measured reactivity data. The computational descriptors for all molecules in the set would then be used to derive a predictive model. There is currently no evidence of this compound being included in any such published QSRR studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
